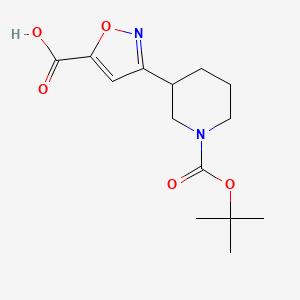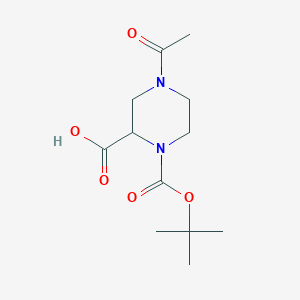
2-Isobutoxy-5-methylbenzylamine
Descripción general
Descripción
2-Isobutoxy-5-methylbenzylamine, or 2-IBMA, is a synthetic organic compound with a variety of applications in the field of science, including synthesis, research and laboratory experiments. This compound is a derivative of the parent compound benzylamine, and is composed of an isobutoxy group and a methyl group attached to the nitrogen atom of the amine group. 2-IBMA has been extensively studied due to its unique structure and properties, and has been found to be useful in a variety of applications.
Aplicaciones Científicas De Investigación
2-IBMA has been used in a variety of scientific research applications, such as the synthesis of other compounds and the study of biochemical and physiological effects. In particular, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the study of enzyme inhibition, drug metabolism, and the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-IBMA is not well understood, but it is believed to involve the inhibition of enzymes. Specifically, it has been found to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2-IBMA has been found to have a variety of biochemical and physiological effects. In particular, it has been found to increase the levels of neurotransmitters in the brain, leading to increased alertness and improved cognitive performance. It has also been found to reduce anxiety and depression, as well as improve mood. Additionally, it has been found to reduce inflammation and improve the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-IBMA has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability, making it an economical choice for laboratory experiments. Additionally, it is relatively stable and easy to handle, making it an ideal choice for laboratory use. However, it has a number of limitations, such as its low solubility in water and its potential to cause irritation to the skin and eyes.
Direcciones Futuras
2-IBMA has a number of potential future directions for research and development. One of the main potential directions is the development of new drugs and pharmaceuticals based on this compound. Additionally, it could be used in the study of enzyme inhibition and drug metabolism, as well as the development of new agrochemicals. Finally, it could be used in the development of new materials and polymers, as well as in the study of biochemical and physiological effects.
Propiedades
IUPAC Name |
[5-methyl-2-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-6,9H,7-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZZHEXXKFSVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-5-methylbenzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-[2-(6-chloropyridazin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401050.png)

![3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid](/img/structure/B1401052.png)






![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)

![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)
